molecular formula C16H13N3O3 B512730 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide CAS No. 483346-93-6

2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide

Cat. No.: B512730
CAS No.: 483346-93-6
M. Wt: 295.29g/mol
InChI Key: OKKHVLIERVBACU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is an organic compound that features a benzimidazole ring and a benzodioxole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide typically involves the reaction of benzimidazole with a benzodioxole derivative under specific conditions. One common method includes the use of acetic anhydride as a reagent to facilitate the formation of the acetamide linkage. The reaction is usually carried out in the presence of a base such as triethylamine, and the mixture is heated to promote the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reagents like lithium aluminum hydride.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the benzimidazole ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzimidazole derivatives.

Scientific Research Applications

2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor ligand.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide involves its interaction with specific molecular targets. In medicinal applications, it may act by binding to enzymes or receptors, thereby inhibiting their activity or modulating their function. The benzimidazole ring is known to interact with nucleic acids and proteins, which can lead to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    Benzimidazole: A simpler compound with similar biological activity.

    Benzodioxole: Shares the benzodioxole moiety but lacks the benzimidazole ring.

    2-(1H-benzimidazol-1-yl)acetamide: Similar structure but without the benzodioxole group.

Uniqueness

2-(1H-benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide is unique due to the combination of the benzimidazole and benzodioxole moieties, which may confer distinct chemical and biological properties

Properties

IUPAC Name

2-(benzimidazol-1-yl)-N-(1,3-benzodioxol-5-yl)acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13N3O3/c20-16(8-19-9-17-12-3-1-2-4-13(12)19)18-11-5-6-14-15(7-11)22-10-21-14/h1-7,9H,8,10H2,(H,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OKKHVLIERVBACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)NC(=O)CN3C=NC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13N3O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.